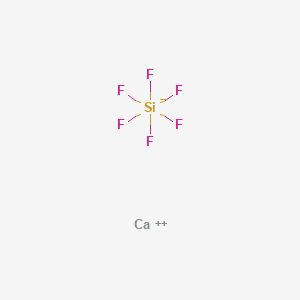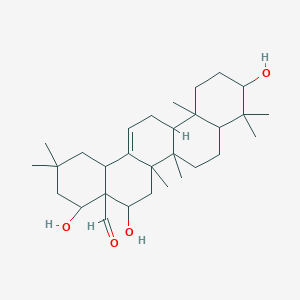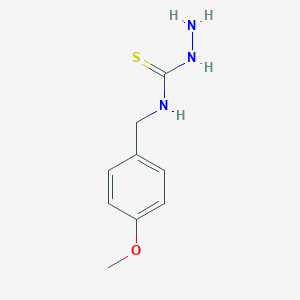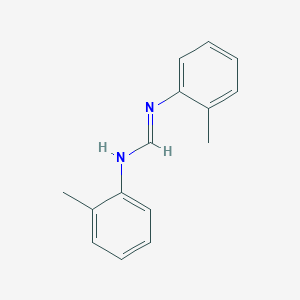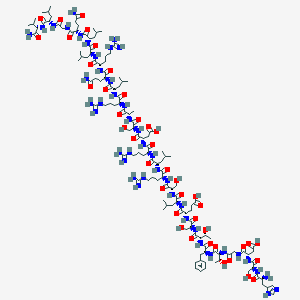
セクレチン (ブタ)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secretin porcine stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma.
科学的研究の応用
中枢神経系における発現
セクレチンはブタとラットの両方の中枢神経系 (CNS) に発現しています . ブタの大脳皮質抽出物においてセクレチンの前駆体が検出されたことから、CNSで産生および処理されていることが示されています . セクレチン陽性ニューロンは、海馬の歯状回と分子層の角から限られた領域に集中しています .
複数の脳領域における分布
セクレチンとその受容体は、大脳皮質、海馬、視床下部、小脳など、さまざまな脳領域に広く分布しています . この広範な分布は、セクレチンが中枢神経系でさまざまな役割を果たしている可能性を示唆しています .
神経機能における役割
セクレチンは、水や食物の摂取などの単純な行動から、感情、運動、学習や記憶などのより複雑な機能に至るまで、さまざまな神経機能の仲介に関与しています . これは、セクレチンがさまざまな神経疾患の治療に潜在的に使用できる可能性があることを示唆しています .
脂肪細胞における脂肪分解の促進
脂肪細胞では、セクレチンはPKAおよびホルモン感受性リパーゼ (HSL) シグナル伝達を介して脂肪分解を促進します . また、脂肪酸の取り込みとMCP-1およびアディポネクチンの分泌も誘導します . これは、セクレチンが脂肪代謝において役割を果たしていることを示しています。
歩行距離の向上
作用機序
Target of Action
Secretin (porcine) is a secretin hormone that primarily targets the pancreas and stomach . It stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . Secretin receptors have been identified in duct, acinar, and centroacinar cells of the pancreas, as well as in brain cells and cells of the vagus nerve .
Mode of Action
Secretin (porcine) interacts with its targets by binding to specific receptors, generally located in the basolateral domain of several cell types . These receptors belong to the G-protein-coupled receptor superfamily, along with VIP and glucagon receptors . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP, which acts as a second messenger influencing cell functions .
Biochemical Pathways
Secretin primarily functions to regulate the pH in the duodenum, creating a more neutral environment essential for digestion . It does this by stimulating pancreatic and Brunner’s gland secretion of bicarbonate and water . In addition, secretin inhibits gastric acid secretion by inhibiting gastrin release . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Pharmacokinetics
Secretin has a relatively short half-life in plasma in humans (2.5-4.0 min) . It is administered intravenously, and its dosage varies depending on the indication . For example, to stimulate pancreatic secretions for the diagnosis of exocrine pancreas dysfunction, a dosage of 0.2 mcg/kg is administered over 1 minute .
Result of Action
The primary result of secretin’s action is the stimulation of pancreatic ductal cells to secrete pancreas fluid in large volumes that contain bicarbonate . This creates a more neutral (pH 6 to 8) environment in the duodenum, optimizing the function of pancreatic amylase and lipase . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Action Environment
The secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Environmental factors such as the pH level and the presence of gastric acid in the duodenum can influence the action, efficacy, and stability of secretin . In addition, secretin also plays a role in maintaining fluid balance in the body in states of elevated osmolality .
Safety and Hazards
将来の方向性
Secretin has been discovered to play a role in osmoregulation by acting on the hypothalamus, pituitary gland, and kidney . It may have a role in the treatment of obesity . Secretin also has potential in future weight loss strategies . Future studies will have to demonstrate the utility of further enhanced secretin analogues as tracers for in vivo imaging and therapy .
生化学分析
Biochemical Properties
Secretin (porcine) is a 27-amino acid peptide hormone that interacts with various enzymes and proteins. Its functions are mediated by binding with a specific receptor, generally located in the basolateral domain of several cell types, which belongs to the G-protein-coupled receptor superfamily . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase with consequent conversion of ATP to cAMP, which is the second messenger influencing cell functions .
Cellular Effects
Secretin (porcine) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, secretin stimulates pancreatic and gastric secretions, which are crucial for digestion . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Molecular Mechanism
The mechanism of action of Secretin (porcine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .
Metabolic Pathways
Secretin (porcine) is involved in several metabolic pathways. It plays a key role in the intestinal phase of digestion, activating pancreatic, bile duct, and Brunner gland HCO3− secretion
特性
CAS番号 |
17034-35-4 |
|---|---|
分子式 |
C130H220N44O41 |
分子量 |
3055.4 g/mol |
IUPAC名 |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |
InChIキー |
JWQZOTGHUDZFMU-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |
| 30632-15-6 | |
配列 |
HSDGTFTSELSRLRDSARLQRLLQGLV |
同義語 |
3-beta-Asp-secretin beta-aspartoyl(3)-secretin secretin, beta-Asp(3)- secretin, beta-aspartic acid(3)- |
製品の起源 |
United States |
Q1: Does Secretin (porcine) play a role in the cyclic AMP signaling pathway within the human colon?
A2: While Secretin (porcine) can stimulate cyclic AMP production in isolated human colonic epithelial crypts, it demonstrates significantly less potency compared to Vasoactive Intestinal Peptide (VIP). [] Studies reveal that VIP is approximately 2500 times more potent than Secretin (porcine) in stimulating adenylate cyclase activity, the enzyme responsible for cyclic AMP production, within these cells. [] This suggests that while both peptides can influence this signaling pathway, VIP plays a more prominent role in regulating intestinal function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


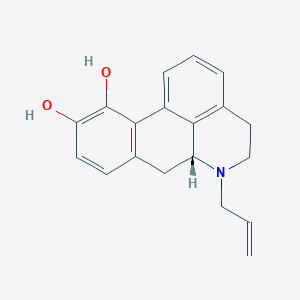
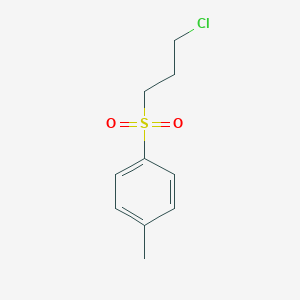
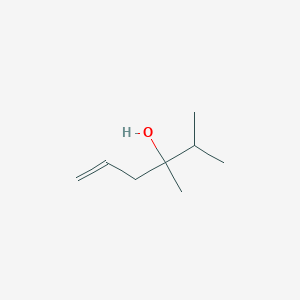
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
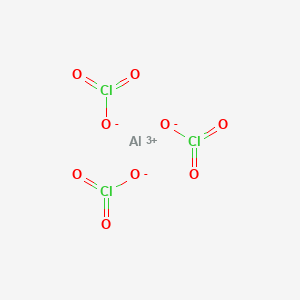
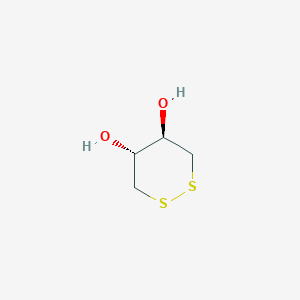
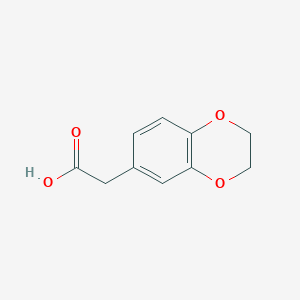
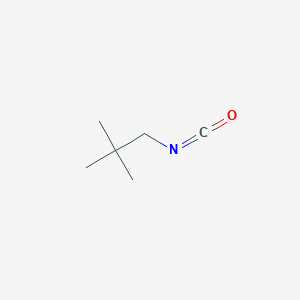
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)
